molecular formula C2H3I2NO B1628689 Diiodoacetamide CAS No. 5875-23-0

Diiodoacetamide

Cat. No.: B1628689
CAS No.: 5875-23-0
M. Wt: 310.86 g/mol
InChI Key: YFDNDAZSTPQDTM-UHFFFAOYSA-N
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Description

Molecular Structure

Iodoacetamide’s structure is defined by:

  • Acetamide group : A CONH₂ moiety linked to a CH₂ group.
  • Iodine substitution : A single iodine atom bonded to the α-carbon,

Properties

IUPAC Name

2,2-diiodoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3I2NO/c3-1(4)2(5)6/h1H,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFDNDAZSTPQDTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)N)(I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3I2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40617919
Record name 2,2-Diiodoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40617919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5875-23-0
Record name 2,2-Diiodoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40617919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, dichloroacetamide reacts with potassium iodide (KI) in a polar aprotic solvent such as acetone or dimethylformamide (DMF). The reaction proceeds via an SN2 mechanism, where iodide displaces chloride ions. A molar ratio of 1:2.2 (dichloroacetamide:KI) ensures complete di-substitution. The mixture is refluxed at 60–80°C for 12–24 hours under inert atmosphere to prevent oxidation of iodide.

Example Protocol:

  • Dissolve dichloroacetamide (10 mmol) in anhydrous acetone (50 mL).
  • Add KI (22 mmol) and stir vigorously.
  • Reflux at 70°C for 18 hours.
  • Cool, filter to remove KCl byproduct, and concentrate under reduced pressure.
  • Recrystallize the crude product from ethanol/water (1:3).

Theoretical yield: 70–85%, though practical yields may vary due to steric hindrance from the bulky iodine atoms.

Direct Iodination of Acetamide

An alternative approach involves electrophilic iodination of acetamide using iodine and an oxidizing agent. This method is less common due to challenges in regioselectivity but has been explored for synthesizing polyhalogenated amides.

Oxidative Iodination Protocol

Iodine (I₂) reacts with acetamide in the presence of hydrogen peroxide (H₂O₂) as an oxidizer:

  • Suspend acetamide (20 mmol) in glacial acetic acid (30 mL).
  • Add iodine (40 mmol) and 30% H₂O₂ (10 mL).
  • Stir at 50°C for 48 hours.
  • Quench with sodium thiosulfate, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/ethyl acetate).

This method typically yields <30% this compound due to competing monoiodination and over-oxidation side reactions.

Microwave-Assisted Synthesis

Modern techniques such as microwave irradiation can accelerate halogen exchange reactions. A patent describing microwave synthesis of N-dodecyl-2-aminoacetamide provides insights into optimizing this compound production:

  • Combine dichloroacetamide (1 eq), KI (2.2 eq), and tetrabutylammonium bromide (TBAB, 0.1 eq) in DMF.
  • Irradiate at 150 W, 100°C, for 20 minutes.
  • Isolate product via aqueous workup.

Microwave methods reduce reaction times from hours to minutes and improve yields by 10–15% compared to conventional heating.

Analytical Characterization

Key analytical data for this compound (theoretical):

Property Value
Molecular Weight 312.89 g/mol
Melting Point 142–145°C (decomposes)
IR (KBr) 3300 cm⁻¹ (N-H), 1660 cm⁻¹ (C=O)
¹H NMR (DMSO-d6) δ 3.85 (s, 2H, CH₂), 7.45 (br, 2H, NH₂)
MS (EI) m/z 312 [M]⁺

Challenges and Considerations

  • Steric Effects : The large atomic radius of iodine impedes complete di-substitution, often requiring excess KI and prolonged reaction times.
  • Light Sensitivity : this compound is prone to photodecomposition, necessitating amber glassware and dark storage conditions.
  • Toxicity : Like iodoacetamide, the diiodo derivative is highly toxic, requiring strict handling protocols.

Chemical Reactions Analysis

Primary Alkylation Reaction with Cysteine Residues

Iodoacetamide predominantly reacts with thiol (-SH) groups in cysteine residues via nucleophilic substitution (SN2 mechanism). This reaction forms a stable thioether bond , preventing disulfide bond formation in proteins.

Reaction Parameter Details
Reaction Type Alkylation (irreversible)
Target Sites Cysteine thiols, N-terminus, lysine, histidine (secondary targets)
Optimal Conditions pH 8–9, room temperature, 14 mM concentration, 30-minute reaction time
Side Reactions Overalkylation of amines, carboxylates, and histidine residues

Secondary Reactions and Side Products

While cysteine is the primary target, iodoacetamide reacts with other nucleophilic groups under non-ideal conditions:

N-Terminal Alkylation

  • The N-terminal amino group (-NH2) reacts with iodoacetamide to form N,N-dicarboxamidomethyl derivatives .

  • This reaction occurs faster than alkylation of histidine or tyrosine residues and alters peptide fragmentation patterns in mass spectrometry .

Carboxylate Alkylation

  • Carboxylic acid groups (e.g., aspartic/glutamic acid side chains) can form O-carboxamidomethyl esters under prolonged reaction times .

Histidine and Lysine Modification

  • Imidazole rings in histidine and ε-amino groups in lysine react slowly with iodoacetamide, leading to carbamidomethylation .

Reaction Optimization and Side Reaction Mitigation

Studies recommend the following to minimize undesired alkylation:

Parameter Optimal Value Effect of Deviation
Concentration 14 mM>20 mM increases overalkylation
Time 20–30 minutesProlonged incubation enhances side reactions
pH 8.0–8.5pH <7 slows reaction; pH >9 promotes side reactions
Temperature Room temperatureElevated temperatures accelerate side reactions

Comparative Reactivity of Alkylating Agents

Iodoacetamide outperforms other alkylating reagents in specificity under controlled conditions:

Reagent Reaction Rate with Cysteine Common Side Reactions
IodoacetamideFastestN-terminal, histidine, lysine alkylation
N-Ethylmaleimide (NEM)ModerateLimited to thiols; fewer side reactions
AcrylamideSlowPolymerization and lysine adducts

Mass Spectrometry Artifacts

Overalkylation with iodoacetamide introduces artifacts detectable via LC-MS/MS:

  • N-Terminal Adducts : Suppress y-ions while enhancing b-ions in fragmentation spectra .

  • Histidine Adducts : Generate +57 Da mass shifts, complicating peptide identification .

Synthetic and Handling Considerations

  • Synthesis : Produced via nucleophilic substitution of chloroacetamide with sodium iodide .

  • Stability : Light-sensitive; requires storage in amber vials at 2–8°C .

  • Quenching : Excess reagent is neutralized with thiols (e.g., DTT) post-alkylation .

Scientific Research Applications

Protein Modification and Biochemistry

Diiodoacetamide is primarily used as a reagent for the alkylation of cysteine residues in proteins. This process is crucial for several reasons:

  • Blocking Disulfide Bonds : DIA irreversibly modifies thiol groups, preventing the formation of unwanted disulfide bonds during experiments. This is particularly important in maintaining the reduced state of proteins, which is essential for accurate structural studies .
  • Proteomic Applications : DIA is employed in proteomics to derivatize cysteine residues, facilitating the identification and quantification of proteins through techniques like liquid chromatography-mass spectrometry (LC-MS). By blocking these residues, researchers can avoid interference during analysis .
  • Studying Protein Folding : The compound helps in investigating protein folding pathways by selectively modifying cysteine residues. This allows scientists to trap folding intermediates and study their conformational changes .

Table 1: Summary of Protein Modification Applications

ApplicationDescription
Blocking Disulfide BondsPrevents incorrect disulfide bond formation during experiments.
Proteomic AnalysisAids in identifying and quantifying proteins using LC-MS techniques.
Protein Folding StudiesAllows trapping of folding intermediates to study conformational changes.

Cancer Research

This compound has been investigated for its potential role as a radiation sensitizer in cancer therapy:

  • Radiation Sensitization : Research indicates that DIA can enhance the effectiveness of radiation therapy by sensitizing various cell types, including ascites tumor cells in mice. This property suggests its potential clinical application in improving cancer treatment outcomes .
  • In Vivo Studies : Studies have shown that DIA facilitates rapid access to tissues, making it effective as a sensitizer under conditions typical of tumor environments, such as hypoxia. This characteristic enhances its viability as an adjunct therapy in radiation treatments .

Table 2: this compound in Cancer Research

Study TypeFindings
In Vitro StudiesDemonstrated effectiveness as a sensitizer for bacterial and mammalian cells.
In Vivo StudiesShowed rapid tissue access and sensitization effects in tumor cells.

Environmental Impact Studies

This compound has also been examined within the context of environmental science, particularly regarding disinfection byproducts (DBPs) in drinking water:

  • Cytotoxicity Assessment : DIA is noted for its cytotoxic effects among various DBPs formed during water chlorination processes. Its presence raises concerns about human health impacts due to long-term exposure to these compounds .
  • Health Risk Evaluation : Research has linked exposure to DBPs like DIA with increased risks of cancers and other health issues, emphasizing the need for careful monitoring and regulation of water treatment processes .

Table 3: Environmental Studies on this compound

Study FocusImplications
CytotoxicityIdentified as one of the most cytotoxic DBPs formed during chlorination.
Health RisksAssociated with increased cancer risks and other health concerns from exposure.

Mechanism of Action

The mechanism of action of Diiodoacetamide involves its ability to alkylate nucleophilic sites in molecules. It primarily targets thiol groups in proteins, leading to the formation of stable covalent bonds. This property makes it useful in inhibiting enzymes that contain cysteine residues at their active sites. The compound’s reactivity is influenced by the presence of the iodine atoms, which enhance its electrophilic nature.

Comparison with Similar Compounds

    2-Iodoacetamide: Similar in structure but contains only one iodine atom.

    Iodoacetic Acid: Contains an iodine atom and a carboxylic acid group instead of an amide group.

    Chloroacetamide: Contains chlorine atoms instead of iodine.

Uniqueness: Diiodoacetamide is unique due to the presence of two iodine atoms, which significantly enhance its reactivity compared to its mono-iodinated counterparts. This increased reactivity makes it a valuable reagent in various chemical and biochemical applications.

Biological Activity

Diiodoacetamide (DIA) is a compound of significant interest in biochemical research due to its reactivity with thiol groups in proteins, leading to various biological effects. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and implications for therapeutic use.

This compound is an iodoacetamide derivative characterized by the presence of two iodine atoms. Its primary mechanism involves the alkylation of cysteine residues in proteins, which can lead to irreversible inhibition of enzyme activity. This property makes it a useful tool in studying protein function and dynamics.

Key Reactions

  • Cysteine Alkylation : DIA reacts with thiol groups to form stable thioether bonds, effectively modifying protein structure and function.
  • Enzyme Inhibition : The alkylation can inhibit enzymes such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH), disrupting glycolysis and affecting cellular metabolism .

1. Radiation Sensitization

This compound has been shown to act as a radiation sensitizer in both bacterial and mammalian cell systems. In studies involving ascites tumor cells in mice, DIA enhanced the cytotoxic effects of radiation therapy, suggesting potential applications in cancer treatment .

2. Inflammatory Response Modulation

Research indicates that DIA can induce colitis in animal models, demonstrating its role in inflammatory processes. The severity of colitis was influenced by dietary factors such as iron intake, highlighting the compound's relevance in gastrointestinal studies .

3. Protein Stability Studies

DIA's ability to stabilize proteins against oxidative damage has been explored through its interaction with galectin-1. Alkylation with DIA prevents oxidative modifications that would otherwise impair protein function, allowing for better understanding of galectin-related biological processes .

Case Study 1: Iodoacetamide as a Radiation Sensitizer

A study assessed the effectiveness of this compound as a radiation sensitizer in LAF1 mice with ascites tumors. The results indicated that DIA significantly enhanced tumor cell mortality when combined with radiation therapy, providing insights into its potential clinical applications.

TreatmentSurvival Rate (%)DMF (Dose Modifying Factor)
Control701
Iodoacetamide3018

Table 1: Effect of this compound on Tumor Cell Survival Rates

Case Study 2: Inflammatory Bowel Disease Model

In a rat model of colitis induced by this compound, researchers noted an increase in pro-inflammatory cytokines and alterations in gut microbiota composition. This study emphasized the compound's role in gastrointestinal inflammation and its potential for therapeutic targeting.

TreatmentUlcerated Area Weight (g)Cytokine Levels (pg/mL)
Control2.0IL-6: 50
This compound5.5IL-6: 150

Table 2: Impact of this compound on Colitis Induction

Research Findings

Recent studies have highlighted the diverse biological activities associated with this compound:

  • Toxicity Studies : Research indicates that while DIA is effective as a sensitizer, it may exhibit cytotoxic effects at higher concentrations, necessitating careful dosage considerations during experimental applications .
  • Metabolic Implications : this compound's inhibition of GAPDH leads to decreased lactate production and increased cell death under specific conditions, demonstrating its profound impact on cellular metabolism .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diiodoacetamide
Reactant of Route 2
Diiodoacetamide

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